2-Methyl-5-(2H-tetrazol-5-YL)aniline
Overview
Description
2-Methyl-5-(2H-tetrazol-5-YL)aniline is an organic compound with the molecular formula C9H11N5 It is characterized by the presence of a tetrazole ring attached to an aniline moiety, which is further substituted with a methyl group
Mechanism of Action
Target of Action
It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of certain proteins
Mode of Action
The mode of action of 2-Methyl-5-(2H-tetrazol-5-YL)aniline involves forming hydrogen bonds with amino acids in the active pockets of its targets . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes. The exact nature of these changes would depend on the specific target involved .
Result of Action
Some synthesized compounds related to it have shown cytotoxic activity against the a549 cell line . This suggests that this compound might have potential applications in cancer therapy, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . This suggests that 2-Methyl-5-(2H-tetrazol-5-YL)aniline may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given its structural similarity to other tetrazole compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other tetrazole compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2H-tetrazol-5-YL)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline structure. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-5-nitroaniline with sodium azide in the presence of a suitable catalyst can lead to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2H-tetrazol-5-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The tetrazole ring and aniline moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2-Methyl-5-(2H-tetrazol-5-YL)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline
- 3-(2-Methyl-2H-tetrazol-5-yl)aniline
- 2-(2-Methyl-2H-tetrazol-5-yl)aniline
Uniqueness
2-Methyl-5-(2H-tetrazol-5-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methyl-5-(2H-tetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCJPKKACAOHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589900 | |
Record name | 2-Methyl-5-(2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954848-82-9 | |
Record name | 2-Methyl-5-(2H-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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